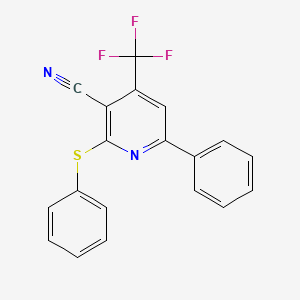

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (PFTN) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains both a nitrogen and a sulfur atom, making it an important tool for studying the interactions between these two elements. PFTN has been used in a variety of studies, including those related to the structure and function of proteins, enzymes, and nucleic acids. Additionally, it has been used to study the mechanisms of action of drugs and other compounds, as well as to investigate the biochemical and physiological effects of compounds.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research involving 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile often focuses on the synthesis of new compounds. For instance, Uno et al. (1996) explored the trimerization of similar isocyanides, yielding novel dihydropyrimidine derivatives (Uno et al., 1996). Similarly, Behalo (2008) synthesized novel pyrido[2,3-d]pyrimidine systems starting from a related nicotinonitrile compound (Behalo, 2008).

Antimicrobial and Antiprotozoal Activities

Some research has focused on the antimicrobial properties of compounds derived from nicotinonitrile. For example, Zaki et al. (2004) studied compounds synthesized from a similar nicotinonitrile, investigating their effect on snail enzymes with potential implications in controlling mollusc populations (Zaki et al., 2004). Ismail et al. (2003) synthesized compounds from nicotinonitriles showing promising results against Trypanosoma and Plasmodium species, demonstrating potential antiprotozoal applications (Ismail et al., 2003).

Corrosion Inhibition

Research by Singh et al. (2016) revealed that certain nicotinonitriles, including compounds similar to 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, can act as effective corrosion inhibitors for mild steel in acidic environments (Singh et al., 2016).

Luminescent Materials

Ahipa et al. (2014) synthesized a nicotinonitrile derivative with potential as a blue light-emitting material, highlighting the relevance of these compounds in photophysical studies and material science (Ahipa et al., 2014).

Photovoltaic Performance

In the realm of renewable energy, Hemavathi et al. (2019) utilized a nicotinonitrile derivative as a co-sensitizer dye in dye-sensitized solar cells (DSSCs), enhancing their efficiency and spectral coverage (Hemavathi et al., 2019).

Propiedades

IUPAC Name |

6-phenyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-11-17(13-7-3-1-4-8-13)24-18(15(16)12-23)25-14-9-5-2-6-10-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANZJMVXNKKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)

![(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2466488.png)

![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)

![1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)